Copper;yttrium - 12019-26-0

Copper;yttrium

Catalog Number: EVT-14868022
CAS Number: 12019-26-0
Molecular Formula: CuY
Molecular Weight: 152.45 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Copper and yttrium, particularly in the form of yttrium barium copper oxide, represent an important class of materials in modern materials science, especially in the field of superconductivity. Yttrium is a silvery-metallic transition metal classified as a rare-earth element, while copper is a well-known metal with excellent electrical conductivity. The combination of these elements leads to compounds with unique properties and applications.

Source

Yttrium is primarily sourced from minerals such as xenotime and monazite, often found in conjunction with other rare-earth elements. Copper is typically extracted from ores like chalcopyrite and bornite. The synthesis of copper-yttrium compounds often involves advanced techniques to ensure purity and desired properties.

Classification

Copper and yttrium can be classified as transition metals. Yttrium, with an atomic number of 39, is located in group 3 of the periodic table, while copper, with an atomic number of 29, is found in group 11. Their compounds, particularly yttrium barium copper oxide (YBCO), are classified as high-temperature superconductors.

Synthesis Analysis

Methods

The synthesis of yttrium barium copper oxide typically involves solid-state reactions. A common method includes mixing precursors such as yttrium nitrate, barium oxide, and copper(II) acetate or bis(acetylacetonato)copper(II). The molar ratios are critical; for instance, a typical ratio might be 1:2:3 for yttrium:barium:copper respectively.

Technical Details

  1. Preparation of Precursors:
    • Yttrium nitrate can be reacted with acetylacetone to produce tris(acetylacetonato)triaquayttrium(III).
    • Copper(II) acetate is reacted similarly to form bis(acetylacetonato)copper(II).
  2. Mixing and Calcination:
    • The prepared precursors are mixed at room temperature.
    • The mixture is ground and then calcined at temperatures between 900 °C to 1000 °C for several hours to form YBCO particles.
    • Finally, the particles are annealed in an oxygen atmosphere to enhance superconducting properties .
Molecular Structure Analysis

Structure

YBCO crystallizes in a defect perovskite structure characterized by alternating layers of CuO4 and CuO2 units. This layered structure contributes significantly to its superconducting properties.

Data

  • General Formula: YBa2Cu3O7−x (where x indicates oxygen deficiency).
  • Crystal System: Orthorhombic.
  • Lattice Parameters: Vary depending on the specific composition but typically exhibit a complex arrangement conducive to high-temperature superconductivity .
Chemical Reactions Analysis

Reactions

Yttrium reacts vigorously with oxygen and water, forming yttrium(III) oxide and hydroxide respectively. For example:

4Y+3O22Y2O34\text{Y}+3\text{O}_2\rightarrow 2\text{Y}_2\text{O}_3

Additionally, when yttrium is exposed to acids such as hydrochloric acid, it dissolves to form aquated yttrium ions:

2Y+6HCl2Y3++6Cl+3H22\text{Y}+6\text{HCl}\rightarrow 2\text{Y}^{3+}+6\text{Cl}^-+3\text{H}_2

Copper also forms various compounds with halogens and reacts with acids to produce copper salts .

Mechanism of Action

The mechanism by which copper-yttrium compounds exhibit superconductivity involves the pairing of electrons at low temperatures. In YBCO, the layered structure allows for electron pairing through lattice vibrations (phonons) and interactions between copper and oxygen atoms.

Data

  • Critical Temperature: YBCO exhibits superconductivity above 77 K (-196 °C), making it suitable for applications involving liquid nitrogen cooling.
  • Cooper Pairs Formation: Electrons form Cooper pairs that move through the lattice without resistance .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 1000 °C for YBCO.
  • Density: Varies based on composition but generally around 6 g/cm³.
  • Appearance: Typically appears as a black or dark brown ceramic material.

Chemical Properties

  • Oxidation States: Copper can exist in +1 and +2 oxidation states; yttrium primarily exhibits a +3 state.
  • Reactivity: Both metals react with halogens and acids but are relatively stable in their oxidized forms .
Applications

Copper-yttrium compounds, particularly YBCO, have significant scientific uses:

  1. Superconductors: Used in power transmission lines, magnetic resonance imaging (MRI), and particle accelerators due to their ability to conduct electricity without resistance at higher temperatures than traditional superconductors.
  2. Electronics: Utilized in electronic filters and components due to their unique electrical properties.
  3. Medical Applications: Employed in radiopharmaceuticals for imaging and treatment due to their ability to form stable complexes with radioactive isotopes .
Synthesis and Fabrication Methodologies of Cu-Y Systems

Powder Metallurgy Techniques for Cu-Y Composite Synthesis

Powder metallurgy represents a cornerstone methodology for manufacturing Cu-Y composites, particularly for electrical contact materials where high density and homogeneous microstructure are critical. This approach overcomes copper's inherent limitations of soft texture and rapid conductivity decline when strengthening phases are added. The process begins with 200-mesh copper powder (99.8% purity) and yttrium powder (99.7% purity), mixed for 30 minutes in a planetary ball mill with 0.4 wt.% zinc stearate as a dispersant [2] [4].

Two primary forming techniques dominate Cu-Y composite fabrication: hot-press forming and cold-press forming. In hot-press forming, the sequence involves: mixing → charging → preloading (10 MPa) → vacuum pumping → heating → boosting → holding temperature/pressure → cooling → pressure relief at 500°C → cooling to room temperature. This method yields products with 99.12% relative density – a 4.31% improvement over cold-press forming. The microstructural superiority of hot-pressed composites manifests in refined grain structures and enhanced interparticle diffusion, crucial for electrical applications where oxidation resistance and conductivity stability are paramount [2].

Comparative analysis reveals hot-press forming's significant advantages: reduced sensitivity to powder morphology, lower deformation susceptibility, and superior microstructural homogeneity. These characteristics translate directly to improved electrical conductivity and oxidation resistance in the final composite, addressing copper's tendency to form conductivity-degrading CuO/Cu₂O layers in atmospheric environments [4].

Table 1: Performance Comparison of Powder Metallurgy Techniques for Cu-Y Composites

Forming MethodRelative DensityGrain HomogeneityOxidation ResistanceKey Applications
Hot-Press Forming99.12%ExcellentSignificantly ImprovedElectrical contacts, welding electrodes
Cold-Press Forming94.81%ModerateModerately ImprovedLimited electrical components

Solid-State Reaction Mechanisms in Cu-Y Alloy Formation

Solid-state reactions between yttrium and copper oxides proceed through diffusion-controlled mechanisms with high activation barriers. Kinetic studies of Y₂Cu₂O₅ formation from Y₂O₃ and CuO demonstrate a best-fit Jander model, indicating three-dimensional diffusion control with an activation energy of 58.2 kcal·mol⁻¹ [8]. The reaction sequence initiates at interfacial contacts between oxide particles, where yttrium cations diffuse into the copper oxide lattice, creating nucleation sites for Y₂Cu₂O₅ crystallites.

Key factors governing reaction efficiency include:

  • Particle morphology: Finer reactant powders (<200 mesh) reduce diffusion distances
  • Temperature gradients: Isothermal conditions between 800-900°C optimize phase purity
  • Atmosphere control: Inert gas environments prevent parasitic oxidation side reactions

Advanced synthesis routes like combustion synthesis leverage exothermic solid-state reactions for rapid Y-Cu-O phase formation. This approach utilizes self-propagating high-temperature synthesis (SHS) principles, where localized ignition triggers a reaction wavefront propagating through the reactant mixture. Combustion synthesis achieves near-instantaneous compound formation at significantly reduced processing times compared to conventional furnace heating, though with challenges in stoichiometric control [8].

The Kirkendall effect significantly influences microstructure development during solid-state reactions. Faster outward diffusion of Cu²⁺ ions relative to Y³⁺ migration creates vacancy gradients that facilitate pore formation and lattice restructuring. This phenomenon enables fabrication of hollow microstructures when templated precursors (e.g., MnO₂ microspheres) are employed, though such architectures are more documented in Ti-based systems than Cu-Y [6].

Advanced Additive Manufacturing Approaches for Cu-Y Nanostructures

Additive manufacturing leverages master alloys as precursor materials for precise composition control in Cu-Y nanostructure fabrication. Cu-Y master alloys (typically CuY20, CuY25, or CuY30 compositions) serve as concentrated yttrium sources, enabling controlled introduction of yttrium into copper matrices during laser powder bed fusion or directed energy deposition processes [7].

The metallurgical functions of yttrium in these processes include:

  • Grain refinement: Yttrium forms high-melting-point oxides/nitrides that restrict grain growth
  • Oxidation suppression: Yttrium getters oxygen impurities during high-temperature processing
  • Wetting enhancement: Reduced surface tension at liquid-solid interfaces

Specialized manufacturing applications exploit these properties:

  • High-performance electrical conductors: Yttrium doping enhances strength without significant conductivity loss
  • Welding electrodes: Y-modified copper exhibits superior arc erosion resistance
  • Magnetic components: Rare earth incorporation modifies domain structures in soft magnetic composites

The master alloy approach enables precise compositional control within ±0.3 wt.% yttrium, critical for maintaining consistent functional properties in additively manufactured components. Post-processing heat treatments between 500-700°C further optimize precipitate distribution and interfacial bonding [7].

Sol-Gel and Co-Precipitation Methods for Cu-Y Oxide Derivatives

Solution-phase synthesis enables atomic-scale mixing for Cu-Y oxide systems, particularly photocatalysts and zeolite catalysts. The acid-catalyzed sol-gel route for Cu/Y co-doped TiO₂ employs titanium(IV) butoxide with copper acetate and yttrium nitrate hexahydrate precursors in ethanolic solution. Controlled hydrolysis at pH 3.5-4.0 followed by aging, drying, and calcination at 450-600°C produces nanocomposites with 20-40 nm crystallite sizes [3].

Characterization reveals significant structural modifications:

  • Bandgap reduction: From 3.2 eV (pure TiO₂) to 2.85 eV (Cu/Y co-doped)
  • Crystallite size suppression: Undoped TiO₂ (35 nm) vs. Cu/Y-doped (22 nm)
  • Phase stability enhancement: Complete inhibition of rutile transformation up to 800°C

For zeolite-supported systems, comparative studies identify precipitation-impregnation as uniquely generating hierarchical porosity. When copper introduction accompanies NaOH treatment, synergistic desilication occurs, increasing surface area from 567 to 909 m²·g⁻¹ in CuYPI catalysts. However, isolated Cu¹⁺/²⁺ sites in aqueous ion-exchange (CuYAIE) and wet-impregnation (CuYIMP) catalysts demonstrate superior redox activity despite lower surface areas. This highlights the critical role of coordination environment over surface area in catalytic functionality [5].

Table 2: Structural Properties of Cu-Y Oxide Derivatives from Solution Synthesis

Synthesis MethodSurface Area (m²/g)Dominant Copper SpeciesCrystallite Size (nm)Notable Structural Feature
Acid-Catalyzed Sol-Gel85-110Substitutional Cu²⁺20-40Homogeneous dopant distribution
Precipitation-Impregnation909CuO crystallites>50Hierarchical mesoporosity
Aqueous Ion-Exchange650Isolated Cu¹⁺/²⁺<5 (on support)Framework-associated species
Wet Impregnation680Isolated Cu¹⁺/²⁺<5 (on support)High surface dispersion

Orthogonal Experiment Design for Optimizing Sintering Parameters

Orthogonal experimental design provides a statistically rigorous framework for optimizing Cu-Y composite sintering parameters while minimizing experimental trials. This approach systematically evaluates multiple factors simultaneously through balanced array configurations, typically L9 (3⁴) or L16 (4⁵) matrices depending on parameter combinations [2].

Critical sintering parameters for Cu-Y systems include:

  • Temperature: Tested across 700-900°C range
  • Time: Varied from 1-5 hours
  • Pressure: Investigated between 20-600 MPa
  • Yttrium content: Typically 0.5-3.0 wt.%

Range analysis of orthogonal arrays identifies temperature as the dominant factor influencing density and conductivity, accounting for >60% of variance in final properties. For hot-press forming, optimal parameters emerging from comprehensive analysis are: 800°C sintering temperature, 3-hour duration, and 30 MPa pressure. Cold-press forming requires more extreme conditions: 880°C temperature, 3-hour sintering, and 600 MPa pressure to achieve comparable densification [2] [4].

Variance analysis further quantifies parameter interactions:

  • Temperature-pressure interaction significantly affects pore closure kinetics
  • Time-yttrium content interaction governs intermetallic precipitation
  • The temperature-time combination controls diffusion depth across particle boundaries

Validation trials confirm orthogonal-optimized parameters yield composites with 97-99% theoretical density, 85-90% IACS conductivity, and oxidation resistance improvements of 3-5x versus unoptimized controls. This methodology efficiently navigates the complex parameter space while accounting for interdependencies between processing variables [4].

Properties

CAS Number

12019-26-0

Product Name

Copper;yttrium

IUPAC Name

copper;yttrium

Molecular Formula

CuY

Molecular Weight

152.45 g/mol

InChI

InChI=1S/Cu.Y

InChI Key

GBAOZECSOKXKEL-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Y]

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